molecular formula C13H10BrClO B6146583 1-[4-(bromomethyl)phenoxy]-3-chlorobenzene CAS No. 119552-45-3

1-[4-(bromomethyl)phenoxy]-3-chlorobenzene

Cat. No.: B6146583
CAS No.: 119552-45-3
M. Wt: 297.6
InChI Key:
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Description

1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is a chemical compound with the molecular formula C13H10BrClO. It is known for its unique chemical structure, which includes a bromomethyl group attached to a phenoxy ring, and a chlorine atom on the benzene ring. This compound has garnered significant attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(bromomethyl)phenoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 4-(bromomethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(bromomethyl)phenoxy]-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[4-(Chloromethyl)phenoxy]-3-chlorobenzene
  • 1-[4-(Methyl)phenoxy]-3-chlorobenzene
  • 1-[4-(Bromomethyl)phenoxy]-2-chlorobenzene

Comparison: 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is unique due to the presence of both bromomethyl and chlorobenzene groups, which confer distinct reactivity and biological properties. Compared to its analogs, this compound exhibits enhanced electrophilicity and potential for diverse chemical transformations. The presence of the bromomethyl group also allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

119552-45-3

Molecular Formula

C13H10BrClO

Molecular Weight

297.6

Purity

95

Origin of Product

United States

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